4-Chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine
Description
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Properties
IUPAC Name |
4-chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-3-17-9-6-15(5-8(9)16-2)11-4-10(12)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUIYFHMRAIJTLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CN(CC1OC)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-6-(3-ethoxy-4-methoxypyrrolidin-1-yl)pyrimidine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features a chloro group and a pyrrolidine moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as enzymes or receptors. The chloro substituent and the pyrrolidine ring are likely to play significant roles in modulating these interactions.
Antimicrobial Properties
Recent studies have indicated that pyrimidine derivatives exhibit antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting potential use as antibacterial agents .
Anticancer Activity
Research has demonstrated that certain pyrimidine derivatives possess anticancer properties. The compound may inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. Specifically, it might act by inhibiting key enzymes or receptors that are upregulated in cancer cells .
Inhibition of Enzymatic Activity
Inhibition of myeloperoxidase (MPO) is one area where pyrimidine derivatives have shown promise. MPO is implicated in inflammatory diseases, and compounds targeting this enzyme could offer therapeutic benefits in conditions such as cardiovascular diseases and autoimmune disorders .
Table 1: Summary of Biological Activities
Case Study: Anticancer Effects
A study investigating the anticancer effects of pyrimidine derivatives found that compounds with similar structures to this compound exhibited significant cytotoxicity against human cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase, highlighting the compound's potential as a lead for further development in cancer therapeutics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
